Technical Whitepaper: Chemical Profiling and Synthesis Dynamics of 5-Chloro-2-(piperidine-1-carbonyl)aniline
Technical Whitepaper: Chemical Profiling and Synthesis Dynamics of 5-Chloro-2-(piperidine-1-carbonyl)aniline
Executive Summary
In modern medicinal chemistry, the anthranilamide (2-aminobenzamide) scaffold is recognized as a highly privileged pharmacophore, frequently serving as a critical building block for the synthesis of quinazolinones, quinazolines, and complex kinase inhibitors. 5-Chloro-2-(piperidine-1-carbonyl)aniline (CAS: 791098-01-6) is a specialized, halogenated anthranilamide derivative[1]. Characterized by a piperidine amide at the ortho position and a highly reactive chlorine atom at the para position relative to the carbonyl, this compound offers unique steric and electronic properties ideal for late-stage functionalization and downstream active pharmaceutical ingredient (API) synthesis.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and validated laboratory protocols, designed for drug development professionals and synthetic chemists.
Structural & Physicochemical Profiling
The structural integrity of 5-Chloro-2-(piperidine-1-carbonyl)aniline—also systematically named (2-amino-4-chlorophenyl)(piperidin-1-yl)methanone—is defined by its rigid planar aniline core coupled with the bulky, non-planar piperidine ring. The electron-withdrawing nature of the chlorine atom at the 5-position modulates the basicity of the aniline nitrogen (pKa ~1.63), which directly impacts its reactivity profile in subsequent cyclization or cross-coupling reactions[2].
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | 5-Chloro-2-(piperidine-1-carbonyl)aniline |
| Common Synonyms | (2-amino-4-chlorophenyl)(piperidin-1-yl)methanone; 5-chloro-2-(1-piperidinylcarbonyl)aniline |
| CAS Registry Number | 791098-01-6[1] |
| Molecular Formula | C₁₂H₁₅ClN₂O[2] |
| Molecular Weight | 238.71 g/mol [1] |
| Boiling Point (Predicted) | 432.9 ± 35.0 °C[2] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 1.63 ± 0.10[2] |
| InChIKey | ONDLGHGVJQYNAO-UHFFFAOYSA-N |
| Physical Form | Solid / Powder |
Mechanistic Synthesis & Pathway Dynamics
The most efficient and scalable route to synthesize 5-chloro-2-(piperidine-1-carbonyl)aniline is via the nucleophilic ring-opening of 4-chloroisatoic anhydride (7-chloro-1H-benzo[d][1,3]oxazine-2,4-dione, CAS: 40928-13-0) using piperidine (CAS: 110-89-4)[3],[4].
Causality of the Reaction Mechanism
Isatoic anhydrides are highly susceptible to nucleophilic attack due to the strained oxazine-dione ring. When piperidine is introduced, its secondary amine nitrogen acts as a strong nucleophile.
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Regioselective Attack: The nucleophile selectively attacks the highly electrophilic C-4 carbonyl carbon of the benzoxazine ring rather than the C-2 carbonyl. This regioselectivity is driven by the resonance stabilization of the resulting intermediate and the leaving group ability of the carbamate moiety.
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Ring Opening & Decarboxylation: The tetrahedral intermediate collapses, breaking the C-O bond and opening the ring. This step immediately triggers the expulsion of carbon dioxide (CO₂).
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Thermodynamic Driving Force: The evolution of CO₂ gas provides an irreversible thermodynamic driving force (Le Chatelier's principle), pushing the reaction to near-quantitative yields without the need for extreme thermal conditions or heavy metal catalysts.
Figure 1: Nucleophilic ring-opening of 4-chloroisatoic anhydride by piperidine.
Experimental Protocol: Controlled Synthesis
To ensure high scientific integrity and reproducibility, the following protocol represents a self-validating system. The physical evolution of gas serves as a real-time kinetic indicator of reaction progress.
Reagents & Materials
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Substrate: 4-Chloroisatoic anhydride (1.0 equivalent)[4]
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Reagent: Piperidine (1.1 to 1.2 equivalents, slight excess to ensure complete conversion)
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Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
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Atmosphere: Inert Nitrogen (N₂) or Argon (Ar)
Step-by-Step Methodology
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Preparation of the Suspension: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas bubbler with 4-chloroisatoic anhydride. Add anhydrous THF to create a uniform suspension (approx. 0.5 M concentration).
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Nucleophile Addition: Cool the mixture to 0–5 °C using an ice bath. Introduce piperidine dropwise over 15 minutes via a syringe. Causality: Controlled addition prevents localized exothermic spikes that could lead to unwanted dimerization or degradation of the anhydride.
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Kinetic Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Observe the reaction mixture; effervescence (bubbling) will commence, indicating the release of CO₂. The reaction is kinetically tracked by this gas evolution.
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Thermal Maturation: Once visible bubbling subsides (typically 2–4 hours), heat the mixture to 45 °C for an additional 1 hour. Causality: This thermal bump ensures the complete decarboxylation of any lingering carbamic acid intermediates.
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Reaction Quench & Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual piperidine and solvent.
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Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-chloro-2-(piperidine-1-carbonyl)aniline.
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Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from a suitable solvent system to achieve >98% purity.
Downstream Applications in Medicinal Chemistry
The synthesized 5-chloro-2-(piperidine-1-carbonyl)aniline is a highly versatile intermediate. Its primary application lies in the synthesis of quinazolin-4-ones . By reacting this intermediate with various orthoesters (e.g., triethyl orthoformate) or aldehydes under acidic conditions, the aniline nitrogen and the amide oxygen/nitrogen participate in a condensation-cyclization cascade.
Furthermore, the presence of the 5-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold by introducing aryl, heteroaryl, or alkyl groups at the 5-position, a common strategy in structure-activity relationship (SAR) optimization for targeted therapies.
Safety & Regulatory Profile
Handling 5-chloro-2-(piperidine-1-carbonyl)aniline requires adherence to standard laboratory safety protocols. Based on GHS classifications, the compound exhibits the following hazard profile:
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H303: May be harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Causality: The compound must be handled in a well-ventilated fume hood (P271) using appropriate PPE (P280) to mitigate the risk of mucosal and respiratory irritation inherent to halogenated anilines.
